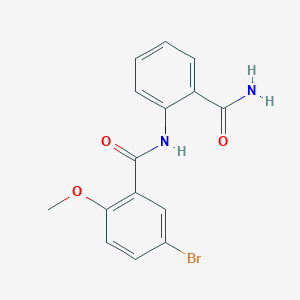![molecular formula C19H21N3O3S B244986 3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA](/img/structure/B244986.png)
3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with aniline to yield 4-methoxybenzamide.
Introduction of the Morpholinyl Group: The next step involves the introduction of the morpholinyl group. This is achieved by reacting 4-morpholinylphenyl isothiocyanate with the previously synthesized 4-methoxybenzamide under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.
Reduction: Formation of 4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
3-(4-METHOXYBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholinyl group enhances its solubility and bioavailability, making it a promising candidate for drug development and other applications.
Propriétés
Formule moléculaire |
C19H21N3O3S |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
4-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O3S/c1-24-17-8-2-14(3-9-17)18(23)21-19(26)20-15-4-6-16(7-5-15)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,26) |
Clé InChI |
RYSQPGKVSIBRCV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244903.png)
![3-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244904.png)


![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B244907.png)
![2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244910.png)
![3-methyl-N-[2-(4-morpholinyl)phenyl]butanamide](/img/structure/B244913.png)
![3-chloro-4-ethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244919.png)
![4-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244921.png)
![2-iodo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244922.png)
![3-chloro-4-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B244924.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B244925.png)
![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B244927.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B244929.png)
